![molecular formula C8H8BNO2 B591560 (2-Cyano-4-methylphenyl)boronic acid CAS No. 1328882-30-9](/img/structure/B591560.png)
(2-Cyano-4-methylphenyl)boronic acid
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Overview
Description
(2-Cyano-4-methylphenyl)boronic acid is a chemical compound with the empirical formula C8H8BNO2 . It is used as a reactant in various chemical reactions, including the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .
Synthesis Analysis
The synthesis of (2-Cyano-4-methylphenyl)boronic acid involves reactions with cyanomethylphenylboronic acid . It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties, and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .
Molecular Structure Analysis
The molecular weight of (2-Cyano-4-methylphenyl)boronic acid is 160.97 . The SMILES string representation of the molecule is Cc1cc(ccc1B(O)O)C#N
.
Chemical Reactions Analysis
(2-Cyano-4-methylphenyl)boronic acid is involved in reactions with cyanomethylphenylboronic acid . It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties, and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .
Physical And Chemical Properties Analysis
(2-Cyano-4-methylphenyl)boronic acid is a solid substance . It has a melting point range of 287-305 °C . The density of the compound is approximately 1.2 g/cm^3 .
Scientific Research Applications
Suzuki-Miyaura Coupling
(2-Cyano-4-methylphenyl)boronic acid can be used as a reagent in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. It is a powerful tool in organic synthesis for creating biaryl compounds .
Synthesis of Oligo-Boronic Acid Receptors
This compound has been used in the synthesis of oligo-boronic acid receptors . These receptors have improved structural and electronic properties, which can be useful in a variety of research applications .
Histamine-3 Receptor Ligands
(2-Cyano-4-methylphenyl)boronic acid has been used in the synthesis of aminoalkoxybiphenylnitriles . These compounds can act as ligands for histamine-3 receptors, which are targets for the treatment of several neurological disorders .
Safety and Hazards
The safety data sheet for (2-Cyano-4-methylphenyl)boronic acid indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Mechanism of Action
Target of Action
The primary target of (2-Cyano-4-methylphenyl)boronic acid is the histamine-3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive functions .
Mode of Action
(2-Cyano-4-methylphenyl)boronic acid interacts with its target through a Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide using a palladium catalyst . The result is a new carbon-carbon bond, allowing the compound to bind to its target .
Biochemical Pathways
The compound affects the histaminergic pathways in the brain . By interacting with the histamine-3 receptor, it can influence the release of histamine and other neurotransmitters, affecting various physiological processes .
Result of Action
The molecular and cellular effects of (2-Cyano-4-methylphenyl)boronic acid’s action primarily involve the modulation of neurotransmitter release in the brain . By binding to the histamine-3 receptor, it can influence cognitive functions and potentially be used in the treatment of various neurological disorders .
properties
IUPAC Name |
(2-cyano-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMAPBUMNAHKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743921 |
Source
|
Record name | (2-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-4-methylphenyl)boronic acid | |
CAS RN |
1328882-30-9 |
Source
|
Record name | (2-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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